Dansyl-dl-2-aminobutyric acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
77481-12-0 |
|---|---|
Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C16H20N2O4S/c1-4-13(16(19)20)17-23(21,22)15-10-6-7-11-12(15)8-5-9-14(11)18(2)3/h5-10,13,17H,4H2,1-3H3,(H,19,20) |
InChI Key |
WHTSAZUJHJPZOV-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Other CAS No. |
77481-12-0 |
sequence |
X |
Origin of Product |
United States |
Contextual Significance of Amino Acid Derivatization for Analytical Endeavors
Amino acids are the fundamental building blocks of proteins and play crucial roles in numerous biological processes. However, many amino acids lack strong chromophores or fluorophores, making their direct detection and quantification by common analytical techniques like high-performance liquid chromatography (HPLC) challenging. jasco-global.comwaters.com To overcome this limitation, a process called derivatization is employed. jasco-global.comsigmaaldrich.com
Derivatization involves chemically modifying the amino acids to attach a "tag" that possesses desirable detection properties. This pre-column or post-column modification enhances the sensitivity and selectivity of the analysis. jasco-global.com Pre-column derivatization, where the amino acids are modified before separation, offers several advantages, including a simpler system setup and a wider variety of available reagents. jasco-global.com This chemical transformation is essential for the accurate quantification of amino acids in various samples, from biological fluids to protein hydrolysates. sigmaaldrich.comspringernature.com
Role of Dansyl Reagents in Enhanced Detection and Characterization Methodologies
Among the various derivatizing agents, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNSC) is a widely used reagent for labeling primary and secondary amino groups, such as those found in amino acids. wikipedia.orgresearchgate.net The reaction of dansyl chloride with an amino acid yields a stable sulfonamide adduct that is highly fluorescent. wikipedia.org This fluorescence allows for sensitive detection using fluorescence detectors in techniques like HPLC. researchgate.net
The dansyl group imparts several advantageous properties to the derivatized molecule:
Fluorescence: Dansylated amino acids exhibit strong fluorescence, typically with excitation maxima around 335-340 nm and emission maxima in the range of 518-535 nm. aatbio.comcaymanchem.com This property enables highly sensitive detection, often reaching picomole levels. waters.com The fluorescence is also sensitive to the local environment, which can be exploited in studies of protein structure and dynamics. wikipedia.orgnih.gov
Hydrophobicity: The dansyl group increases the hydrophobicity of the amino acid, which aids in its separation by reversed-phase HPLC on C8 or C18 columns. researchgate.netnih.gov
Mass Spectrometry Compatibility: The tertiary amine in the dansyl group can enhance the signal in positive mode electrospray ionization mass spectrometry (ESI-MS), facilitating the identification and quantification of the derivatized amino acids. nih.gov
The reaction between dansyl chloride and amino acids is typically carried out in an aqueous-organic mixture at an alkaline pH (around 9.5-10) and often at elevated temperatures to ensure the reaction proceeds efficiently. researchgate.net
Overview of Research Domains Pertaining to Dansyl Dl 2 Aminobutyric Acid
Preparation of DL-2-Aminobutyric Acid as a Precursor
DL-2-aminobutyric acid, also known as α-aminobutyric acid, is a racemic mixture of the D and L enantiomers and serves as the essential starting material for the synthesis of its dansylated form. sigmaaldrich.comsmolecule.com Its production can be achieved through both enzymatic and chemical methodologies.
Enzymatic Synthesis Methodologies
Enzymatic synthesis offers a highly specific and environmentally friendly route to amino acids. One prominent method for producing L-2-aminobutyric acid involves a one-pot, multi-enzyme cascade starting from L-threonine. This process utilizes threonine deaminase to convert L-threonine into 2-ketobutyric acid. Subsequently, a dehydrogenase, such as leucine (B10760876) dehydrogenase, facilitates the reductive amination of the keto acid to yield L-2-aminobutyric acid. A coenzyme regeneration system is often incorporated to ensure the continuous supply of the necessary reducing equivalents. google.com
Another enzymatic approach employs the transamination of α-ketoglutarate. nbinno.com This process can be catalyzed by enzymes like glutamate (B1630785) dehydrogenase and alanine (B10760859) transaminase. Fermentation processes using microorganisms such as Corynebacterium glutamicum or Escherichia coli can also produce DL-2-aminobutyric acid from carbohydrate sources like glucose. smolecule.comnbinno.com Furthermore, a tri-enzymatic system comprising L-threonine ammonia (B1221849) lyase (L-TAL), D-amino acid dehydrogenase (D-AADH), and formate (B1220265) dehydrogenase (FDH) has been developed for the high-yield synthesis of D-2-aminobutyric acid from L-threonine. researchgate.net
Key parameters for a typical enzymatic synthesis of L-2-aminobutyric acid are summarized in the table below.
| Parameter | Value |
| Substrate | L-threonine |
| Substrate Concentration | 10–100 g/L |
| Enzymes | Threonine deaminase, Leucine dehydrogenase, Formate dehydrogenase |
| Enzyme Loading | 0.5–5 g/L total enzyme concentration |
| pH | 8.0–8.5 (phosphate buffer) |
| Temperature | 25–37°C |
| Reaction Time | 24–48 hours |
Table 1: Optimized parameters for the enzymatic synthesis of L-2-aminobutyric acid from L-threonine.
Chemical Synthesis Considerations
Chemical synthesis provides a versatile alternative for producing DL-2-aminobutyric acid. A common method involves the reaction of acrylonitrile (B1666552) with ammonia, followed by hydrolysis and reduction to form the final product. nbinno.com Other reported chemical syntheses include the ammonolysis of α-halogenated acids and various reduction reactions. nih.gov
A significant aspect of chemical synthesis is the resolution of the racemic DL-2-aminobutyric acid to obtain the individual enantiomers if required. This can be achieved through chemical resolution using chiral agents like L-tartaric acid or D-tartaric acid. google.com The process involves the formation of diastereomeric salts, which can be separated based on differences in solubility. google.com For instance, reacting DL-2-aminobutyric acid with D-tartaric acid in the presence of an aromatic aldehyde catalyst can lead to the precipitation of the L-2-aminobutyric acid·D-tartaric acid salt, allowing for the separation of the L-enantiomer. google.com
Principles and Optimization of Dansylation Reactions
Dansylation is the process of derivatizing a molecule with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This reaction is widely used to introduce a fluorescent tag to compounds containing primary and secondary amino groups, such as amino acids. wikipedia.orgucla.edu
Reaction Chemistry of Dansyl Chloride with Amino Acid Primary and Secondary Amines
The dansylation reaction is a nucleophilic substitution where the amino group of the amino acid attacks the sulfonyl chloride group of dansyl chloride. bsu.eduresearchgate.net This reaction proceeds readily with primary and secondary amines. wikipedia.orgtaylorandfrancis.com The lone pair of electrons on the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. researchgate.net The resulting dansylated amino acid is highly fluorescent, which allows for sensitive detection. wikipedia.org
The general reaction mechanism is as follows: R-NH₂ + DNS-Cl → R-NH-DNS + HCl
Where R-NH₂ represents the amino acid and DNS-Cl is dansyl chloride. The reaction produces hydrochloric acid as a byproduct, which necessitates the use of a buffer to maintain the optimal pH. bsu.edu
Influence of Reaction Parameters: pH, Temperature, and Duration
The efficiency of the dansylation reaction is significantly influenced by several parameters, including pH, temperature, and reaction time.
pH: The reaction is highly pH-dependent. bsu.edu It is typically carried out under alkaline conditions, with a pH range of 9.5 to 11.0 being optimal. ucla.edunih.govresearchgate.net This is because the free, unprotonated form of the amino group is the reactive species, and a higher pH ensures a greater concentration of this form. ucla.edursc.org However, at excessively high pH, the hydrolysis of dansyl chloride to the non-reactive dansyl sulfonic acid becomes a competing side reaction. bsu.edursc.org A pH of around 9.5 is often recommended as a good compromise to maximize derivatization while minimizing hydrolysis. rsc.org
Temperature: The reaction rate increases with temperature. Dansylation is often performed at elevated temperatures, such as 37°C, 60°C, or even up to 80°C, to reduce the reaction time. taylorandfrancis.comresearchgate.netresearchgate.net However, higher temperatures can also increase the rate of side reactions and potentially lead to the degradation of the dansylated product. bsu.edu Optimization is key, and some protocols suggest room temperature incubation for a longer duration. rsc.orgnih.gov
Duration: The reaction time is inversely related to the temperature. At higher temperatures (e.g., 60-80°C), the reaction can be completed in as little as 15 to 60 minutes. researchgate.netresearchgate.netpku.edu.cn At room temperature, the reaction may require an hour or longer. rsc.orgnih.gov For some applications, reaction times can be as short as 10-30 minutes under optimized pH and temperature conditions. mdpi.com
The following table summarizes typical ranges for these parameters found in the literature.
| Parameter | Typical Range |
| pH | 9.2 - 11.0 |
| Temperature | Room Temperature - 80°C |
| Duration | 10 minutes - 2 hours |
Table 2: General Reaction Parameters for Dansylation. ucla.edunih.govresearchgate.netrsc.orgresearchgate.netnih.govmdpi.com
By-product Formation During Dansylation and Methodological Strategies for Mitigation
The derivatization of amino acids with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, known as dansyl chloride (Dns-Cl), is a cornerstone technique for their analysis. wikipedia.orgnih.gov While effective, the process is susceptible to side reactions that generate fluorescent by-products. These by-products can complicate chromatographic analysis by co-eluting with the desired dansylated amino acid derivatives (Dns-aa) and can affect the accuracy and reproducibility of quantification. researchgate.netbsu.edu Understanding the formation of these by-products is crucial for developing methodological strategies to minimize their impact.
The primary by-products encountered during the dansylation of amino acids are dansyl hydroxide (B78521), also referred to as dansyl sulfonic acid (Dns-OH), and dansylamide (B1669799) (Dns-NH₂). bsu.edutandfonline.com The formation of dansyl dimethylamide has also been reported. tandfonline.com
The hydrolysis of dansyl chloride in the aqueous, alkaline conditions required for the derivatization reaction is the primary source of Dns-OH. bsu.educhemisgroup.us This reaction is competitive with the desired derivatization of the amino acid. The decomposition of the already formed Dns-amino acid, particularly in the presence of excess dansyl chloride, is a significant pathway for the formation of dansylamide. bsu.edu
Table 1: Common By-products in the Dansylation of Amino Acids This interactive table summarizes the major by-products formed during the dansylation reaction, along with their common abbreviations and formation mechanisms.
| By-product Name | Abbreviation | Formation Mechanism | Reference(s) |
|---|---|---|---|
| Dansyl Hydroxide (Dansic Acid) | Dns-OH | Hydrolysis of Dansyl Chloride in aqueous buffer (Dns-Cl + H₂O → Dns-OH + HCl). | bsu.edutandfonline.comchemisgroup.us |
| Dansylamide | Dns-NH₂ | Decomposition of dansylated amino acids by excess Dansyl Chloride or quenching with ammonia. | bsu.edutandfonline.commdpi.com |
| Dansyl Dimethylamide | DNS-N(CH₃)₂ | Side reaction during synthesis/derivatization. | tandfonline.com |
Effective mitigation of these by-products hinges on the careful optimization of several reaction parameters and the implementation of specific procedural steps, such as quenching and purification.
Optimization of Reaction Conditions: The conditions under which the dansylation reaction is performed have a profound effect on the yield of the desired product and the profile of by-products. Key parameters include pH, temperature, reaction time, and the molar ratio of reagents.
pH: The dansylation reaction is favored at alkaline pH (typically 8.0-10.5) because the amino group of the amino acid is deprotonated, making it a better nucleophile. researchgate.netnih.gov However, high pH also accelerates the hydrolysis of dansyl chloride to the undesirable Dns-OH by-product. chemisgroup.usmdpi.com Therefore, a compromise must be reached. Studies have identified optimal pH values ranging from 8.0 to 9.8, depending on the specific amino acids and analytical system. researchgate.netnih.govnih.gov
Temperature and Time: Elevated temperatures can increase the reaction rate but may also promote the formation of by-products and the decomposition of the target derivatives. researchgate.net While some traditional methods used temperatures of 60–80°C, recent optimizations often favor milder conditions, such as 40°C for 40 minutes, to enhance reliability. researchgate.net Other successful conditions reported include 60°C for 45 minutes and even 4°C for 75 minutes to maximize product stability. mdpi.comnih.gov
Reagent Concentration: A large excess of dansyl chloride is often used to drive the derivatization to completion. However, an excessive ratio of Dns-Cl to the amino acid can significantly increase the formation of the by-product dansylamide through the decomposition of the Dns-amino acid. bsu.edutandfonline.com
Table 2: Influence of Reaction Parameters on By-product Formation This interactive table details the impact of various reaction conditions on the formation of by-products during dansylation.
| Parameter | Observation | Reference(s) |
|---|---|---|
| pH | High alkaline pH (>9.5) increases the rate of Dns-Cl hydrolysis, leading to higher levels of Dns-OH. | chemisgroup.usmdpi.com |
| Optimal derivatization is often achieved between pH 8.0 and 9.8, balancing derivatization efficiency and by-product formation. | researchgate.netnih.govnih.gov | |
| Temperature | High temperatures (60-80°C) can accelerate side reactions and decomposition of Dns-amino acids. | researchgate.net |
| Milder temperatures (e.g., 40°C) or even low temperatures (4°C) are often used to improve the accuracy of the analysis. | researchgate.netnih.gov | |
| Reagent Ratio | Increasing the molar ratio of Dansyl Chloride to amino acid significantly increases the formation of Dansylamide (Dns-NH₂). | tandfonline.com |
| Solvent | Dansyl chloride is unstable in dimethyl sulfoxide (B87167) (DMSO) and can react with methanol, reducing derivatization efficiency. | wikipedia.orgmdpi.compku.edu.cn |
Quenching and Purification Strategies: To prevent the continued formation of by-products after the desired derivatization is complete, a quenching step is employed to consume the excess, unreacted dansyl chloride.
Quenching Agents: A common strategy involves adding a compound with a primary or secondary amine to scavenge the remaining Dns-Cl.
Ammonia/Ammonium (B1175870) Hydroxide: This is widely used and converts excess Dns-Cl into dansylamide (Dns-NH₂). mdpi.com While effective at stopping the reaction, this intentionally creates a large amount of a by-product that must then be separated chromatographically. bsu.edu
Alternative Amines: Reagents like N-methylamine or N-ethylamine have been used as quenchers. These produce distinct dansylated quencher peaks in the chromatogram that can also serve as indicators of reaction completion. bsu.edu
Pyridine (B92270): The use of pyridine has been proposed as a quencher that effectively stops the reaction without producing a new, stable dansylated by-product peak, thereby simplifying the resulting chromatogram. bsu.edu
Post-Reaction Purification: Following the reaction and quenching, purification steps can be used to remove interfering by-products before analysis. Liquid-liquid extraction using a non-polar solvent like hexane (B92381) or diethyl ether can effectively remove excess Dns-Cl and the non-polar Dns-OH by-product, making the sample cleaner for injection into an LC-MS system. rsc.orgpsu.edu
Table 3: Methodological Strategies for Mitigating By-product Formation This interactive table outlines various strategies employed to reduce the impact of by-products in dansylation analysis.
| Strategy | Description | Key Findings / Advantages | Reference(s) |
|---|---|---|---|
| Parameter Optimization | Fine-tuning of reaction pH, temperature, time, and reagent ratios. | Balances derivatization efficiency with the minimization of Dns-OH and Dns-NH₂ formation. | researchgate.nettandfonline.commdpi.com |
| Quenching | Addition of a reagent to consume excess Dansyl Chloride after the primary reaction. | Prevents the ongoing decomposition of Dns-amino acids into Dns-NH₂ and other products. | bsu.edumdpi.com |
| Ammonia Quenching | Using ammonia or ammonium hydroxide to convert excess Dns-Cl to Dns-NH₂. | Effective and common, but generates a large by-product peak. | bsu.edumdpi.com |
| Pyridine Quenching | Using pyridine to consume excess Dns-Cl. | Stops the reaction without creating an additional stable, fluorescent by-product peak in the chromatogram. | bsu.edu |
| Solvent Extraction | Post-reaction liquid-liquid extraction with a non-polar solvent (e.g., hexane, diethyl ether). | Effectively removes excess reagent and non-polar by-products like Dns-OH, leading to a cleaner sample for analysis. | rsc.orgpsu.edu |
By combining the optimization of reaction conditions with appropriate quenching and purification strategies, the formation of by-products during the derivatization of DL-2-aminobutyric acid and other amino acids can be effectively managed, leading to more reliable and accurate quantitative results.
Chromatographic Separation Techniques
Chromatography, a cornerstone of analytical chemistry, offers powerful means for the separation and quantification of dansyl amino acids. High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are at the forefront of these methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely utilized technique for the analysis of dansyl amino acids, offering robust and reliable separations. The versatility of HPLC allows for various modes of operation, with reversed-phase chromatography being the most common for these derivatives. researchgate.net
Reversed-phase HPLC (RP-HPLC) is the predominant mode for separating dansyl amino acids. researchgate.net This technique utilizes a nonpolar stationary phase and a polar mobile phase. The most common stationary phases for this purpose are silica-based particles chemically bonded with either octadecyl (C18) or octyl (C8) alkyl chains. researchgate.netoup.com
The choice between a C18 and a C8 column often depends on the specific hydrophobicity of the dansyl amino acid derivatives being analyzed. C18 columns, with their longer alkyl chains, provide greater hydrophobicity and are well-suited for retaining and separating a wide range of dansyl amino acids. oup.commjcce.org.mk Studies have demonstrated the successful separation of numerous dansyl amino acids on C18 columns, such as μBondapak® C18 and Spherisorb 5ODS. oup.com For instance, a Kinetex® Phenomenex C18 column (150 mm × 2.1 mm, 5 µm bead size) has been used for the quantitative analysis of amino acids after dansyl chloride derivatization. researchgate.net Similarly, Ultrasphere ODS C18 columns are also employed for the chromatographic separation of dansyl derivatives. researchgate.net
C8 columns, being less hydrophobic than C18, are advantageous for the separation of strongly hydrophobic compounds, as they can reduce retention times and improve peak shapes for these analytes. lcms.cz The selection between these two column chemistries allows for the optimization of separations based on the specific characteristics of the amino acid side chains. oup.com While both column types are effective, differences in retention have been observed, particularly for basic dansyl derivatives like α-Dns-His and Dns-Arg. oup.com
Table 1: Comparison of C8 and C18 Columns in HPLC for Dansyl Amino Acid Analysis
| Column Chemistry | Principle | Typical Application | Reference |
|---|---|---|---|
| C18 (Octadecyl) | Higher hydrophobicity due to longer alkyl chains, leading to stronger retention of nonpolar analytes. | General purpose separation of a wide range of dansyl amino acids. | oup.commjcce.org.mk |
| C8 (Octyl) | Lower hydrophobicity compared to C18, resulting in shorter retention times for highly hydrophobic compounds. | Separation of strongly hydrophobic dansyl amino acids. | lcms.czresearchgate.net |
The composition of the mobile phase is a critical parameter in RP-HPLC that significantly influences the retention and resolution of dansyl amino acids. A typical mobile phase consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. oup.comnih.gov The pH and ionic strength of the aqueous buffer play a crucial role in the separation. oup.com By carefully selecting these variables, a successful separation of most derivatives of the 20 common protein amino acids can be achieved. oup.com
Gradient elution is a powerful technique where the composition of the mobile phase is changed during the chromatographic run. This is particularly useful for separating complex mixtures of dansyl amino acids with a wide range of polarities. researchgate.net A linear gradient, for example, formed from acetonitrile and sodium phosphate (B84403) buffers of approximately neutral pH, can separate dansyl amino acids in about 30 minutes on a single column. oup.com Optimization of the gradient profile, including the initial and final concentrations of the organic modifier and the gradient steepness, is essential for achieving baseline resolution of all components. usda.gov Some methods utilize a gradient of acetonitrile and a sodium acetate (B1210297) buffer to elute all amino acids. usda.gov Isocratic elution, where the mobile phase composition remains constant, can also be employed, offering advantages in terms of reduced time and cost for serial analyses, although it may not be suitable for complex mixtures. nih.govresearchgate.net
For accurate and precise quantification of dansyl amino acids, the use of an internal standard (ISTD) is highly recommended. nih.gov An internal standard is a compound with similar chemical properties to the analytes of interest that is added in a known amount to both the standards and the samples. nih.gov The use of stable isotope-labeled amino acids as internal standards is a robust approach in mass spectrometry-based detection. nih.govresearchgate.net However, for UV or fluorescence detection, other compounds can be used. For instance, Trazodone has been selected as an internal standard to improve the reproducibility and reliability of procedures for determining neuroactive amino acids. nih.govresearchgate.net Another example is the use of α-phenylglycine and sarcosine (B1681465) as internal standards for creating calibration curves in the analysis of taurine (B1682933) and glycine. nih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is then used for calibration and quantification, which compensates for variations in injection volume and potential sample loss during preparation.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in separations with significantly higher resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net
The application of UPLC for the analysis of dansyl amino acids allows for much faster analysis times and improved peak resolution. researchgate.net For instance, a UPLC-MS/MS method was developed for the unambiguous determination of β-N-methylamino-L-alanine (BMAA) and its isomer 2,4-diaminobutyric acid (DAB) after derivatization with dansyl chloride. researchgate.net The Shimadzu LC-30 Nexera ultrafast liquid HPLC system, which can be considered a UPLC system, has been used with a Kinetex® Phenomenex C18 column for the analysis of dansylated amino acids. researchgate.net The validation of a UPLC method for the determination of 17 amino acids in feed demonstrated excellent performance characteristics, including high repeatability and recovery rates. researchgate.net
Table 2: Key Features of UPLC in Dansyl Amino Acid Analysis
| Feature | Description | Advantage | Reference |
|---|---|---|---|
| Smaller Particle Size Columns | Columns are packed with particles typically less than 2 µm in diameter. | Higher efficiency, leading to better resolution and narrower peaks. | researchgate.net |
| Higher Operating Pressures | Instrumentation is designed to operate at pressures significantly higher than conventional HPLC. | Allows for the use of smaller particles and higher flow rates, resulting in faster separations. | researchgate.net |
| Increased Sensitivity | Narrower peaks lead to higher peak heights and thus improved sensitivity. | Enables the detection and quantification of low-abundance amino acids. | researchgate.net |
Capillary Electrophoresis (CE) and Electrokinetic Chromatography (EKC)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It has gained popularity for the analysis of amino acids due to its high efficiency, short analysis times, and low consumption of samples and reagents. core.ac.ukscispace.com
For the analysis of dansyl amino acids, various modes of CE have been employed. Capillary Zone Electrophoresis (CZE) separates analytes in a simple buffer-filled capillary. The separation of 16 different dansyl amino acid derivatives has been demonstrated in a borate (B1201080) buffer. tandfonline.com However, for more complex separations and especially for the resolution of enantiomers, more advanced techniques are required.
Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that incorporates micelles into the running buffer, creating a pseudostationary phase. acs.orgresearchgate.net This allows for the separation of both charged and neutral analytes based on their partitioning between the aqueous buffer and the micelles. MEKC has been successfully applied to the enantiomeric separation of dansyl-DL-amino acids using β-cyclodextrin-modified sodium dodecyl sulfate (B86663) (SDS) micelles. acs.org The pH and SDS concentration of the buffer are critical parameters for optimizing the separation. acs.org Another approach involves using alkylglycoside-borate complexes as in situ charged micelles, which expands the usable pH range of MEKC. tandfonline.com
Ligand-exchange micellar electrokinetic capillary chromatography is another powerful technique for chiral separations. This method was used for the simultaneous chiral resolution of underivatized and dansyl amino acid enantiomers using chiral copper(II)–L-valine complexes incorporated in SDS micelles. core.ac.uk
Electrokinetic Chromatography (EKC) is a broader term that encompasses various CE techniques where a pseudostationary phase is used. The enantiomeric separation of dansyl amino acids has been achieved using EKC with chiral selectors like copper (II)-N-n-dodecyl-L-proline complexes in SDS micelles. nih.gov The development of a capillary electrophoresis system with Mn(II) complexes and β-cyclodextrin as dual chiral selectors has also been reported for the enantioseparation of dansyl D,L-amino acids. rsc.org
Table 3: Capillary Electrophoresis Techniques for Dansyl Amino Acid Analysis
| Technique | Principle | Application Example | Reference |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation in a buffered electrolyte based on analyte mobility in an electric field. | Separation of 16 different dansyl amino acid derivatives in a borate buffer. | tandfonline.com |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on differential partitioning between an aqueous phase and a micellar pseudostationary phase. | Enantiomeric separation of Dns-DL-amino acids using β-cyclodextrin modified SDS micelles. | acs.org |
| Ligand-Exchange MEKC | Chiral separation using metal complexes incorporated into micelles. | Chiral resolution of dansyl amino acids using Cu(II)-L-valine complexes in SDS micelles. | core.ac.uk |
| Electrokinetic Chromatography (EKC) | General term for CE techniques with a pseudostationary phase. | Enantioseparation of dansyl amino acids using Mn(II) complexes and β-cyclodextrin as dual chiral selectors. | rsc.org |
Open Tubular Capillary Chromatography Based on Radial Distribution Phenomena
Open tubular capillary chromatography has emerged as a powerful technique for the separation of enantiomers, including dansyl-DL-amino acids. rsc.org This method leverages the radial distribution phenomenon of ternary mixed carrier solvents within an untreated capillary tube. rsc.orgrsc.org
A key aspect of this technique is the formation of a pseudo-stationary phase. When a ternary mixed carrier solution, such as a water-acetonitrile-ethyl acetate mixture, is introduced into a capillary tube, it can radially distribute, creating an inner, water-rich phase and an outer, organic solvent-rich phase. rsc.orgrsc.org The outer phase, adhering to the capillary wall, functions as a pseudo-stationary phase, facilitating the separation of analytes. rsc.org
The separation of dansyl-DL-amino acid enantiomers is often achieved by incorporating a chiral selector, such as cyclodextrin (B1172386), into the carrier solution. rsc.orgrsc.org As the analytes are transported through the capillary by a microsyringe pump, they interact differently with the cyclodextrin in the pseudo-stationary phase. rsc.orgrsc.org This differential interaction leads to the separation of the D- and L-enantiomers, which can then be detected by an absorption or fluorescence detector. rsc.org Typically, the D-enantiomer elutes before the L-enantiomer, often achieving baseline separation. rsc.orgrsc.org
Researchers have successfully employed this method using commercially available HPLC systems with capillary tubes originally manufactured for gas chromatography (GC) as the separation column. jst.go.jp The versatility of this technique has been demonstrated through the separation of various dansyl-DL-amino acids, including dansyl-DL-methionine and dansyl-DL-valine. rsc.orgjst.go.jp
Key Parameters in Open Tubular Capillary Chromatography of Dansyl-DL-Amino Acids:
| Parameter | Description | Reference |
| Capillary Tube | Untreated poly(tetrafluoroethylene) or fused-silica | rsc.orgtandfonline.com |
| Inner Diameter | Typically 100 μm | rsc.orgtandfonline.com |
| Carrier Solution | Ternary mixture (e.g., water-acetonitrile-ethyl acetate) | rsc.orgrsc.org |
| Chiral Selector | Cyclodextrin | rsc.orgrsc.org |
| Detection | Absorption or fluorescence | rsc.org |
Gas Chromatography (GC) Approaches for Derivatized Analytes
Gas chromatography (GC) is another valuable tool for the analysis of amino acids, though it necessitates a derivatization step to increase the volatility of these non-volatile compounds. Dansyl chloride is a widely used derivatizing agent for primary and secondary amines, including amino acids. nih.gov The derivatization process involves the reaction of dansyl chloride with the amino group of the amino acid, yielding a more volatile and thermally stable dansylated product that is amenable to GC analysis. nih.gov
This pre-column derivatization not only enables the analysis of amino acids by GC but also enhances their detection. nih.gov The resulting dansyl derivatives can be effectively separated on various GC columns and detected by different detectors, including mass spectrometry (MS). google.com The combination of GC with MS (GC-MS) provides high selectivity and sensitivity for the identification and quantification of derivatized amino acids. google.com
While dansyl chloride is effective, other derivatizing agents are also employed in GC analysis of amino acids. nih.gov The choice of derivatizing agent can depend on the specific amino acids being analyzed and the desired analytical performance. nih.gov
Spectroscopic Detection and Characterization
Spectroscopic methods, particularly fluorescence spectroscopy, are central to the detection and characterization of dansyl derivatives due to the inherent fluorescent properties of the dansyl group.
Fluorescence Spectroscopy of Dansyl Derivatives
The fluorescence of dansyl amino acids is highly sensitive to their local environment, making it a powerful tool for studying their interactions and properties.
Excitation and Emission Wavelength Profiles
Dansyl derivatives typically exhibit a strong fluorescence emission. mdpi.com The dansyl group itself has a characteristic excitation peak around 335-340 nm and an emission peak that can range from approximately 518 nm to 540 nm. mdpi.comaatbio.com For example, upon excitation at 340 nm, some dansyl derivatives in ethanol (B145695) have shown maximum emission wavelengths (λem) around 530-535 nm. mdpi.com
The exact excitation and emission wavelengths can be influenced by the specific amino acid to which the dansyl group is attached and the solvent environment. rsc.org For instance, dansyl acetyl trehalose (B1683222) in various solvents exhibits excitation peaks in the range of 350-356 nm and emission peaks from 500 to 526 nm. rsc.org
Interactive Table: Excitation and Emission Wavelengths of Dansyl Derivatives
| Compound | Solvent | Excitation (nm) | Emission (nm) | Reference |
| Dansyl Compound | General | ~335 | ~518 | aatbio.com |
| Dansyl Derivative 1 | Ethanol | 340 | 530 | mdpi.com |
| Dansyl Derivative 2 | Ethanol | 340 | 535 | mdpi.com |
| Dansyl Acetyl Trehalose | Various | 350-356 | 500-526 | rsc.org |
Quantum Yield and Fluorescence Quenching Mechanisms
The fluorescence quantum yield of dansyl amino acids is highly dependent on their environment. omlc.org For example, the quantum yield of dansylglycine (B86417) can vary significantly, from as low as 0.07 in water to as high as 0.66 in a non-polar solvent like dioxane. omlc.org This increase in quantum yield in hydrophobic environments is a key characteristic exploited in many applications. nih.gov
Fluorescence quenching of dansyl derivatives can occur through various mechanisms. One common mechanism is energy transfer. For instance, when dansylglycine binds to bovine serum albumin (BSA), the protein's intrinsic tryptophan fluorescence can be quenched due to resonance energy transfer to the bound dansylglycine. ajol.info The efficiency of this energy transfer is dependent on the overlap between the emission spectrum of the donor (tryptophan) and the absorption spectrum of the acceptor (dansylglycine). ajol.info The presence of certain amino acid residues, particularly charged ones, can also influence and potentially "sully" the fluorescence of a conjugated dansyl probe. acs.org Additionally, the presence of free radicals can act as a strong quencher for dansyl fluorescence. mdpi.com
Solvatochromic Effects on Dansyl Fluorophore Emission
The dansyl fluorophore is well-known for its sensitivity to the polarity of its solvent environment, a phenomenon known as solvatochromism. nih.govresearchgate.net As the solvent polarity increases, the emission spectrum of a dansyl derivative typically shows a significant red shift (a shift to longer wavelengths). nih.govresearchgate.net This is attributed to the stabilization of the excited state in more polar solvents. nih.gov
This solvatochromic shift is a hallmark of the dansyl group and is related to a change in the molecular dipole moment upon photoexcitation. nih.govnih.gov The emission mechanism is often described in terms of locally excited (LE) states and intramolecular charge transfer (ICT) states. researchgate.net In less polar solvents, the emission may be dominated by the LE state, while in more polar solvents, the ICT character of the excited state becomes more prominent, leading to the observed red shift. researchgate.net For example, the emission maxima of one dansyl derivative shifted from 489 nm in the nonpolar solvent toluene (B28343) to 523 nm in the highly polar solvent DMSO. researchgate.net This sensitivity to the local environment makes dansyl derivatives excellent probes for studying the polarity of microenvironments, such as the binding sites of proteins. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the characterization and quantification of dansylated amino acids, including this compound. The dansyl group, with its naphthalene (B1677914) ring system, imparts strong UV absorption properties to the otherwise weakly absorbing amino acids. This characteristic is fundamental to the utility of dansylation in analytical chemistry.
The UV-Vis spectra of dansyl amino acids typically exhibit distinct absorption maxima. The unreacted dansyl chloride reagent shows an absorbance maximum at approximately 365 nm. mdpi.com Upon successful derivatization with an amino acid, the resulting dansyl-amino acid conjugate displays a shift in its absorption maximum to a lower wavelength, generally around 315 nm to 346 nm. mdpi.comsemanticscholar.org More specifically, analysis of various dansyl derivatives has shown absorption maxima at wavelengths such as 218 nm, 254 nm, and 340-346 nm. semanticscholar.orgresearchgate.net The specific wavelength of maximum absorbance can be influenced by the solvent environment and the specific amino acid attached to the dansyl group. semanticscholar.org For instance, studies on dansylglycine have contributed to the understanding of these spectral properties. researchgate.net
This spectral shift provides a clear indication of the progress and completion of the derivatization reaction. The absorbance at the characteristic wavelength of the dansyl-amino acid can be used for quantification, often demonstrating a linear relationship with concentration over a defined range. acs.org This principle is applied in methods for sample amount normalization in metabolomics, where the total concentration of labeled metabolites is determined by UV absorbance. researchgate.net
A key application of UV-Vis spectroscopy in this context is in conjunction with high-performance liquid chromatography (HPLC). By using a UV-Vis detector, the separation of different dansylated amino acids can be monitored, and their concentrations determined. mjcce.org.mk The choice of detection wavelength is critical for sensitivity and selectivity. While 254 nm has been traditionally used, studies have shown that detecting at lower wavelengths, such as 218 nm, can provide higher absorbance for all dansyl-amino acid derivatives. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the structural characteristics of molecules based on their vibrational modes. In the context of this compound and other dansylated amino acids, FTIR provides valuable information about the covalent modifications introduced by the dansylation process.
The FTIR spectra of dansylated amino acids exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational regions of interest include:
Amide Bands: The Amide I (1700-1600 cm⁻¹) and Amide II (1600-1500 cm⁻¹) regions are particularly important for characterizing the peptide-like bond formed between the dansyl group and the amino acid. scielo.br These bands arise primarily from the C=O stretching and N-H bending vibrations, respectively. scielo.br
Sulfonyl Group Vibrations: The dansyl moiety contains a sulfonyl group (SO₂), which gives rise to characteristic strong absorption bands. These are typically observed around 1150 cm⁻¹. semanticscholar.org
Aromatic C-H and C=C Vibrations: The naphthalene ring of the dansyl group exhibits characteristic absorption bands corresponding to aromatic C-H stretching vibrations (typically above 3000 cm⁻¹) and C=C stretching vibrations within the ring structure (in the 1600-1450 cm⁻¹ region). semanticscholar.org
Alkyl C-H Vibrations: The DL-2-aminobutyric acid portion of the molecule will show absorption bands corresponding to the stretching and bending vibrations of its alkyl C-H bonds (typically in the 2960-2850 cm⁻¹ and 1470-1370 cm⁻¹ regions).
By comparing the FTIR spectrum of a dansylated amino acid with that of the underivatized amino acid and dansyl chloride, the success of the derivatization reaction can be confirmed. The appearance of the characteristic sulfonyl and aromatic bands, along with shifts in the amine and carboxylate regions of the amino acid, provides clear evidence of the formation of the dansyl-amino acid conjugate. Furthermore, FTIR has been used in conjunction with other techniques like scanning electron microscopy to characterize stationary phases used in the chromatographic separation of dansylated amino acids. researchgate.net
Mass Spectrometry (MS) Integration for Enhanced Detection and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Metabolomics
Liquid chromatography-mass spectrometry (LC-MS/MS) has become an indispensable tool for both targeted and untargeted metabolomics studies involving dansylated amino acids. nih.govspringernature.com The derivatization of amino acids, including DL-2-aminobutyric acid, with dansyl chloride significantly enhances their detectability and chromatographic performance. nih.govacs.orgnih.gov Dansylation improves the retention of polar amino acids on reverse-phase columns and increases their ionization efficiency, leading to a 10- to 1000-fold enhancement in detection sensitivity. nih.gov
In targeted metabolomics , LC-MS/MS is used for the precise quantification of specific, known dansylated amino acids. springernature.comnih.gov This is often achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte are monitored, providing high selectivity and sensitivity. mdpi.com Stable isotope dilution, employing a limited set of isotope-labeled internal standards, is a robust method for accurate quantification. nih.gov
For untargeted metabolomics , which aims to comprehensively profile all detectable metabolites, dansylation coupled with high-resolution mass spectrometry is employed. acs.orgspringernature.com This approach allows for the detection of a wide range of amine and phenol-containing metabolites. acs.org The use of differential isotope labeling, such as ¹²C- and ¹³C-dansylation, enables relative quantification of metabolites between different samples with high precision. acs.orgspringernature.com This technique has been successfully applied to various biological samples, including urine and cell cultures, to identify and quantify hundreds of metabolites. researchgate.netacs.org
The development of extensive databases containing the LC retention times and MS/MS spectra of dansylated standards is crucial for the reliable identification of metabolites in complex biological samples. nih.gov For instance, a database of 361 dansyl dipeptides has been created to facilitate their identification in lung tumor tissue. nih.gov
Table 1: LC-MS/MS Parameters for Dansylated Amino Acid Analysis
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Chromatography | ||
| Column | Reverse-phase C18 (e.g., 150x2.1 mm, 3 µm) | nih.gov |
| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Formate | nih.govnih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |
| Gradient | Optimized for separation of dansylated amino acids | mdpi.com |
| Flow Rate | 0.30 - 0.7 mL/min | mdpi.comnih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Spray Voltage | +3.0 kV | nih.gov |
| Capillary Temperature | 200 °C | nih.gov |
| Collision Energy | Optimized for fragmentation (e.g., 35%) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amino acids, although it necessitates a derivatization step to increase the volatility of these non-volatile compounds. creative-proteomics.com While less common for dansylated compounds, which are primarily analyzed by LC-MS, GC-MS methods for amino acid analysis typically involve silylation, alkylation, or acylation. creative-proteomics.com
In the context of dansylation, the primary analytical pathway is through LC-MS due to the favorable properties imparted by the dansyl group for this technique. However, it's important to understand the general principles of GC-MS for amino acid analysis. The derivatization process for GC-MS aims to block the polar functional groups (amino and carboxyl groups) to make the amino acids amenable to gas chromatography. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for silylation, and reagents like pentafluoropropionic anhydride (B1165640) and isopropanol (B130326) for acylation and esterification. creative-proteomics.com
Following derivatization, the volatile amino acid derivatives are separated on a GC column and subsequently detected by a mass spectrometer. GC-MS/MS offers high sensitivity and resolution, making it suitable for quantitative analysis and the identification of amino acid diastereomers. creative-proteomics.com While direct GC-MS analysis of this compound is not a standard approach, the foundational methodologies of GC-MS for amino acid analysis provide a comparative framework for understanding the advantages of LC-MS for dansylated compounds.
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) for Spatial Localization
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue section. While MALDI imaging of underivatized small amine metabolites like amino acids can be challenging due to poor sensitivity and specificity, chemical derivatization can significantly improve their detection. nih.gov
Dansyl chloride is one of the reagents that has been evaluated for the derivatization of amines in tissues for MALDI IMS. nih.govsigmaaldrich.com The derivatization process involves reacting the amine groups of metabolites within the tissue with dansyl chloride. This modification adds the dansyl group, which can enhance the ionization efficiency of the analytes during the MALDI process. nih.gov
The general workflow for MALDI IMS of derivatized amines involves:
Tissue Sectioning: A thin section of the tissue of interest is mounted onto a MALDI target plate.
Derivatization: The derivatizing agent, such as dansyl chloride, is applied to the tissue section.
Matrix Application: A MALDI matrix, which is a small organic molecule that absorbs the laser energy, is applied over the derivatized tissue.
MALDI IMS Analysis: The MALDI instrument rasters across the tissue section, acquiring a mass spectrum at each spatial coordinate.
Image Generation: The intensity of the signal for the specific m/z of the derivatized analyte (e.g., this compound) is plotted against its spatial location to generate an ion image.
This technique has the potential to map the distribution of DL-2-aminobutyric acid and other amino acids within different regions of a tissue, providing valuable insights into localized metabolic processes. The derivatization not only improves sensitivity but can also help in confirming the molecular identity of the detected analytes. nih.gov
Electrospray Ionization (ESI) Efficiency and Signal Enhancement in Dansylated Amines
Electrospray ionization (ESI) is a soft ionization technique that is crucial for the analysis of biomolecules like amino acids by mass spectrometry. However, the ionization efficiency of underivatized amino acids can be low. Chemical derivatization with dansyl chloride is a widely used strategy to significantly enhance the ESI signal of amines, including amino acids. acs.orgnih.gov
The primary mechanisms by which dansylation enhances ESI efficiency are:
Enhanced Proton Affinity: The dansyl group contains a dimethylamino group, which is a tertiary amine. nih.gov This group has a high proton affinity, meaning it readily accepts a proton to form a positive ion in the ESI source. nih.gov This leads to a much stronger signal in positive ion mode ESI-MS. nih.gov
Studies have shown that dansylation can lead to a signal enhancement of one to three orders of magnitude compared to the underivatized counterparts. acs.org This dramatic increase in sensitivity allows for the detection and quantification of low-abundance amino acids in complex biological samples. nih.gov
Furthermore, derivatization with reagents like dansyl chloride can alter the fragmentation patterns of the molecules in tandem mass spectrometry (MS/MS). The dansyl group can direct fragmentation, leading to the formation of characteristic product ions that can be used for selective and sensitive detection in MRM mode. ddtjournal.com For example, dansylated compounds can produce a predominant product ion that corresponds to the protonated (N,N-dimethylamino)ethylaminosulfonyl moiety of the reagent. ddtjournal.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dansyl chloride |
| Dansylglycine |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Chiral Resolution and Stereochemical Analysis of Dansyl Dl 2 Aminobutyric Acid
Foundational Principles of Enantiomeric Separation of Dansyl Amino Acids
The separation of enantiomers, such as those of Dansyl-DL-2-aminobutyric acid, relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. This interaction creates a difference in the physicochemical properties of the enantiomers, allowing for their separation using chromatographic or electrophoretic techniques. The core principle involves creating a chiral environment that preferentially interacts with one enantiomer over the other.
Several key methods form the foundation of enantiomeric separation for dansyl amino acids:
Chiral Stationary Phases (CSPs): In High-Performance Liquid Chromatography (HPLC), CSPs are materials that are themselves chiral. When a racemic mixture of dansyl amino acids passes through a column packed with a CSP, the enantiomers interact differently with the stationary phase, leading to different retention times and thus, separation.
Chiral Mobile Phase Additives (CMPAs): In this approach, a chiral selector is added to the mobile phase. The selector forms diastereomeric complexes with the enantiomers of the dansyl amino acid in the mobile phase. These complexes then interact differently with an achiral stationary phase, resulting in separation.
Ligand-Exchange Chromatography (LEC): This technique is particularly effective for amino acids and their derivatives. It involves the formation of diastereomeric ternary complexes between a central metal ion (commonly copper(II)), a chiral ligand, and the enantiomers of the analyte. researchgate.net The differing stability of these complexes leads to the separation.
Micellar Electrokinetic Chromatography (MEKC): This capillary electrophoresis technique utilizes micelles as a pseudostationary phase. digitellinc.com By incorporating a chiral selector into the micellar system, enantiomeric resolution of dansyl amino acids can be achieved due to differential partitioning of the enantiomers into the chiral micelles. digitellinc.com
The choice of method depends on the specific properties of the dansyl amino acid, the desired resolution, and the analytical instrumentation available.
Advanced Chiral Stationary Phases and Mobile Phase Additives
Building upon the foundational principles, researchers have developed sophisticated chiral selectors and stationary phases to enhance the efficiency and selectivity of enantiomeric separation for compounds like this compound.
Cyclodextrins (CDs) are macrocyclic oligosaccharides that possess a chiral, hydrophobic inner cavity and a hydrophilic outer surface. This structure allows them to form inclusion complexes with guest molecules, including the dansyl group of dansyl amino acids. acs.org The chiral environment of the cyclodextrin (B1172386) can lead to differential binding affinities for the D- and L-enantiomers, enabling their separation.
Both native and chemically modified cyclodextrins have been bonded to stationary phases for HPLC. acs.org Derivatization of the hydroxyl groups on the cyclodextrin rim can enhance enantioselectivity by introducing additional interaction sites, such as those for hydrogen bonding or π-π interactions. researchgate.net For instance, octakis(3-O-methyl)-γ-CD-bonded stationary phases have demonstrated improved enantiomer separation for several dansyl amino acids compared to the native γ-CD phase. researchgate.net The composition of the mobile phase, including the concentration of organic modifiers, pH, and ionic strength, significantly influences the retention and enantioselectivity on cyclodextrin-based stationary phases. researchgate.net
Ligand-exchange chromatography is a powerful technique for the chiral resolution of dansyl amino acids. The principle relies on the formation of diastereomeric ternary complexes involving a central metal ion, a chiral ligand selector, and the enantiomers of the analyte. researchgate.net Copper(II) is a frequently used central metal ion due to its ability to form stable complexes. stanford.edu
Various chiral ligands have been successfully employed as mobile phase additives or immobilized on stationary phases. Examples include:
L-prolinamides: Cu(II) complexes with L-prolinamide have been used as chiral additives in ligand exchange-capillary electrophoresis for the enantioseparation of dansyl amino acids. researchgate.net
N-benzyl-L-hydroxyproline: The copper(II) chelate of N-benzyl-L-hydroxyproline has been added to the mobile phase in reversed-phase liquid chromatography to resolve enantiomers of dansyl amino acids. koreascience.kr
L-histidine: The optically active Cu(II) L-histidine complex has been utilized for the separation of DL-dansyl amino acids by means of reversed-phase HPLC. stanford.edu
The stability of the formed diastereomeric complexes is influenced by factors such as pH and the structure of the amino acid's side chain, which in turn affects the elution order and resolution. stanford.edukoreascience.kr
Recent advancements have explored the use of supramolecular assemblies like molecular micelles and organogels as effective chiral selectors.
Molecular Micelles: Amino acid-based molecular micelles, particularly in their polymerized form, have shown significant advantages in achieving enhanced enantiomeric resolution in MEKC. nih.gov These micelles are formed from surfactants containing amino acid or dipeptide head groups, which provide multiple chiral centers for interaction. nih.gov For example, poly-sodium N-undecanoyl-(L)-Leucylvalinate, a dipeptide-based molecular micelle, has been shown to effectively separate the enantiomers of various dansyl amino acids, with the L-enantiomers binding more strongly than the D-enantiomers. nsf.gov
Organogels: Low molecular weight organogels have emerged as novel materials for chiral electroseparation. nih.gov For instance, a trans-(1S,2S)-1,2-bis-(dodecylamido) cyclohexane gel in methanol has been used for the copper ligand exchange separation of five pairs of dansylated amino acids in a capillary format. nih.gov The chiral resolution in this system is dependent on parameters such as pH and the ratio of copper to the chiral selector (e.g., D-valine). nih.gov The separation mechanism is attributed to the differential axial ligation of the amide carbonyl backbone of the gel to the ternary complexes formed by copper, the D-valine selector, and the D- or L-enantiomer of the dansyl amino acid. nih.gov
Investigation of Molecular Interactions Governing Chiral Recognition
A deeper understanding of the non-covalent interactions between the chiral selector and the enantiomers of this compound is crucial for the rational design of more efficient separation systems.
Hydrogen bonding plays a pivotal role in the molecular interactions that govern chiral recognition. The spatial arrangement of hydrogen bond donors and acceptors on both the chiral selector and the analyte's enantiomers can lead to significant differences in binding affinity.
Molecular dynamics simulations have provided valuable insights into these interactions. For example, in the chiral separation of dansyl amino acids using the dipeptide-based molecular micelle poly-sodium N-undecanoyl-(L)-Leucylvalinate, hydrogen bonding was identified as a key factor in enantioselectivity. nih.gov It was observed that the L-enantiomers of dansyl amino acids could form a greater number of strong intermolecular hydrogen bonds with the micelle compared to their D-enantiomer counterparts. nih.gov This difference in hydrogen bonding interactions correlates with the stronger binding free energy values observed for the L-enantiomers, which is consistent with experimental MEKC results where L-enantiomers exhibit longer retention times. nih.govnsf.gov
The table below summarizes the binding free energy values for different dansyl amino acid enantiomers with the poly(SULV) molecular micelle, illustrating the preferential binding of the L-enantiomer.
| Dansyl Amino Acid | Enantiomer | Preferred Binding Pocket | Binding Free Energy (kJ·mol⁻¹) |
| Dansyl-Leucine | L | 1 | -21.8938 |
| Dansyl-Leucine | D | 1 | -14.5811 |
| Dansyl-Norleucine | L | 1 | -22.1763 |
| Dansyl-Norleucine | D | 1 | -15.9457 |
| Dansyl-Tryptophan | L | 2 | -21.3329 |
| Dansyl-Tryptophan | D | 3 | -13.6408 |
| Dansyl-Phenylalanine | L | 2 | -13.3349 |
| Dansyl-Phenylalanine | D | 1 | -12.0959 |
Data sourced from molecular dynamics simulation studies. nih.gov
These findings underscore the importance of specific intermolecular interactions, such as hydrogen bonding, in achieving effective chiral recognition and separation of dansyl amino acids like this compound.
Stacking Models and Axial Ligation in Chiral Complex Formation
The chiral resolution of this compound is fundamentally dependent on the formation of transient diastereomeric complexes with a chiral selector. The stability and stereochemistry of these complexes are governed by a variety of non-covalent interactions. Among the theoretical frameworks used to explain the enantioselective recognition process, stacking models and the concept of axial ligation are particularly significant, especially in systems involving metal-ion complexes.
Stacking interactions, primarily π-π stacking, are a critical component in the stabilization of the diastereomeric complexes formed during chiral separation. The dansyl moiety of this compound, with its extended aromatic naphthalene (B1677914) system, provides a substantial platform for these interactions. When the dansylated amino acid engages with a chiral selector, which may also contain aromatic groups, the face-to-face stacking of these planar structures can significantly contribute to the stability of the resulting complex.
While specific research on this compound is limited, computational studies on other dansylated amino acids provide a valuable template for understanding these interactions. Molecular dynamics simulations have been utilized to determine the binding free energies of diastereomeric complexes, offering a quantitative insight into their relative stabilities. For instance, studies on Dansyl-Leucine, Dansyl-Norleucine, Dansyl-Tryptophan, and Dansyl-Phenylalanine with a chiral selector have demonstrated that the L-enantiomers generally exhibit stronger binding interactions than their D-counterparts. This differential binding, as illustrated by the binding free energy values, is the basis of their chiral separation.
Table 1: Illustrative Binding Free Energies of Dansyl-Amino Acid Enantiomers with a Chiral Selector
| Dansyl-Amino Acid | Enantiomer | Binding Free Energy (kJ·mol⁻¹) |
| Dansyl-Leucine | L | -21.8938 |
| D | -14.5811 | |
| Dansyl-Norleucine | L | -22.1763 |
| D | -15.9457 | |
| Dansyl-Tryptophan | L | -21.3329 |
| D | -13.6408 | |
| Dansyl-Phenylalanine | L | -13.3349 |
| D | -12.0959 |
Note: The data presented in this table pertains to the interaction of various dansyl-amino acids with poly-sodium N-undecanoyl-(L)-Leucylvalinate and serves to illustrate the principle of differential binding energies that underpins chiral recognition. nsf.govscirp.org
In chiral separation techniques that utilize metal complexes, such as ligand-exchange chromatography with copper(II), the principle of axial ligation plays a pivotal role in enantiomeric discrimination. In a typical scenario, a square-planar ternary complex is formed between the Cu(II) ion, a chiral ligand (for example, an L-amino acid derivative), and one of the enantiomers of the dansyl-amino acid. The copper(II) center in such a complex possesses two axial coordination sites, which are available for further interaction.
The mechanism of chiral resolution can be elucidated by considering the differential accessibility of these axial positions in the two diastereomeric complexes. The stereochemistry of the coordinated this compound enantiomer dictates the steric environment around the copper ion. In the case of one diastereomer, the arrangement of the substituents may sterically hinder one or both axial sites, thereby preventing or weakening interactions with the stationary phase or other components of the system. nih.gov Conversely, the other diastereomer may adopt a conformation in which the axial positions are more exposed, facilitating stronger interactions. This difference in axial ligation leads to distinct retention behaviors for the two enantiomers, ultimately enabling their separation. nih.gov
The stability and precise geometry of these ternary complexes are sensitive to the nature of the amino acid side chain. The ethyl group of 2-aminobutyric acid will exert a specific steric influence that modulates the planarity of the complex and the potential for both stacking interactions and axial ligation. The intricate balance of these intermolecular forces is what ultimately determines the degree of enantioselectivity in the chiral resolution process.
Methodological Applications of Dansyl Dl 2 Aminobutyric Acid in Research
Development and Validation of Analytical Standards for Quantification
The derivatization of amino acids with 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride) to form fluorescent compounds like Dansyl-DL-2-aminobutyric acid is a cornerstone of quantitative analysis. This pre-column derivatization strategy addresses the challenge of detecting amino acids that lack a strong native chromophore or fluorophore. nih.govresearchgate.net The resulting dansylated amino acids are readily quantifiable using high-performance liquid chromatography (HPLC) with fluorescence or UV detection. nih.govresearchgate.net
The development of analytical standards is a critical first step. A standard solution of this compound, with a known concentration, can be used to create a calibration curve, plotting fluorescence intensity against concentration. This curve then serves as a reference for quantifying the amount of DL-2-aminobutyric acid or other similar amino acids in unknown samples.
Method validation ensures the reliability and accuracy of the quantification. Key validation parameters, based on similar dansylated amino acid analyses, include linearity, precision, recovery, and limits of detection (LOD) and quantification (LOQ). For instance, HPLC methods for dansylated amino acids like gamma-aminobutyric acid (GABA) and glutamate (B1630785) have demonstrated excellent linearity (R² > 0.999) and high precision. researchgate.net The selection of a suitable internal standard is also crucial for improving the reproducibility and reliability of the procedure. nih.gov
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| Linearity (R²) | Measures how well the calibration curve fits the data points. | > 0.999 | researchgate.net |
| Precision (RSD%) | The closeness of repeated measurements. | < 5% | researchgate.net |
| Recovery (%) | The accuracy of the method in measuring a known added amount of analyte. | 95-105% | nih.gov |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | pmol to fmol range | nih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | pmol to fmol range | researchgate.net |
Optimization of Amino Acid Profiling Methods in Complex Matrices
Quantifying amino acids in complex biological matrices, such as brain tissue or plasma, requires robust and optimized methods to ensure accuracy and reproducibility. nih.gov Dansylation with dansyl chloride is a simple and robust derivatization method that enhances the retention of all amino acids on a single reverse-phase column and boosts the signal in positive mode electrospray ionization for liquid chromatography-mass spectrometry (LC-MS). nih.gov
The optimization process involves several key steps of the dansylation reaction and subsequent chromatographic separation. researchgate.netresearchgate.net
Reaction Conditions : The reaction between the amino acid and dansyl chloride is pH-dependent, typically carried out in an alkaline buffer (e.g., sodium carbonate/bicarbonate at pH 9.5-9.8) to facilitate the reaction with the primary amine group. nih.gov Temperature and incubation time are also optimized to ensure complete derivatization; for example, reactions may be carried out at room temperature for 60 minutes or at elevated temperatures for shorter periods. nih.gov
Quenching : After derivatization, any excess, highly reactive dansyl chloride must be quenched to prevent side reactions. This is often achieved by adding a small amine-containing compound or by adjusting the pH. nih.gov
Chromatographic Separation : The separation of the mixture of dansylated amino acids is typically achieved using reversed-phase HPLC (RP-HPLC). researchgate.net Optimization involves adjusting the mobile phase composition (often a gradient of acetonitrile (B52724) and an aqueous buffer) and selecting the appropriate column (e.g., C8 or C18) to achieve baseline separation of all analytes from each other and from reaction byproducts. nih.govajpaonline.com Isocratic elution can also be used to reduce the time and cost of analysis. nih.gov
This optimized methodology allows for the simultaneous measurement of multiple amino acids in a single run, making it applicable for comprehensive amino acid profiling in various biological samples. nih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Derivatization Reagent | 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride) | Adds a fluorescent tag for sensitive detection. | nih.gov |
| Reaction Buffer | Sodium Carbonate/Bicarbonate Buffer | Maintains alkaline conditions (pH 9.5-10.0) for the reaction. | nih.gov |
| Incubation | Room temperature to 80°C for 15-60 min | Ensures complete derivatization of amino acids. | nih.govresearchgate.net |
| HPLC Column | Reversed-Phase C8 or C18 | Separates dansylated amino acids based on hydrophobicity. | ajpaonline.com |
| Mobile Phase | Acetonitrile/Aqueous Buffer Gradient | Elutes the separated dansylated amino acids from the column. | ajpaonline.com |
| Detection | Fluorescence (e.g., Ex: ~330 nm, Em: ~530 nm) or UV/MS | Provides sensitive and specific quantification. | researchgate.net |
Utility as a Covalent Probe for Investigating Protein Structure and Dynamics
The dansyl group, when attached to a molecule like DL-2-aminobutyric acid, can serve as a fluorescent probe for studying the structure and dynamics of proteins. mdpi.comresearchgate.net The underlying principle is the covalent attachment of the probe to the protein of interest. Dansyl chloride, the precursor reagent, reacts preferentially and rapidly with primary amines, such as the side chain of solvent-accessible lysine (B10760008) residues on the protein surface. mdpi.com
Once covalently attached, the dansyl probe's fluorescence properties become highly sensitive to its local microenvironment. Changes in the polarity, viscosity, or accessibility to solvent of the region where the probe is bound can lead to shifts in its fluorescence emission spectrum and quantum yield. This sensitivity allows researchers to monitor:
Conformational Changes : Events like protein folding, unfolding, or binding to a ligand can alter the environment around the dansyl probe, resulting in a detectable change in fluorescence. This provides a means to study the dynamics of these processes. mdpi.comnih.gov
Ligand Binding Sites : By observing changes in fluorescence upon the introduction of a ligand, researchers can infer information about the location and nature of binding sites.
Protein-Protein Interactions : The interface of a protein-protein interaction can be mapped by identifying lysine residues that are protected from dansyl labeling when the complex is formed. mdpi.com
The small size of the dansyl group is advantageous, as it is less likely to cause significant structural perturbations to the protein being studied compared to larger fluorescent tags. mdpi.com Techniques like native mass spectrometry and ion mobility mass spectrometry can be used in conjunction with dansyl labeling to provide detailed insights into protein structure and stability under various conditions. researchgate.netosti.gov
Application in Kinetic Studies of Molecular Transport and Interaction Phenomena (e.g., Lipid Extraction and Transfer)
The environmentally sensitive fluorescence of the dansyl group makes it an excellent reporter for kinetic studies of molecular transport. nih.govnih.gov While studies often use dansylated lipids like dansyl-phosphatidylethanolamine (dansyl-PE), the principles are broadly applicable to other dansylated molecules that can partition between different environments, such as this compound.
A key application is in monitoring lipid transfer between membranes and lipid transfer proteins (LTPs). nih.govresearchgate.net The fluorescence of a dansyl probe exhibits distinct characteristics depending on its location:
In a lipid bilayer (hydrophobic environment) : The probe typically shows a blue-shifted emission maximum and higher fluorescence intensity.
In an aqueous solution (polar environment) : The probe exhibits a red-shifted emission maximum and lower fluorescence intensity.
In a protein's binding pocket (often hydrophobic) : The fluorescence properties will resemble those in a nonpolar environment.
By monitoring these spectral changes over time, researchers can track the movement of the probe. For example, in a lipid extraction assay, a lipid transfer protein is added to vesicles containing a dansyl-labeled lipid. The extraction of the lipid from the membrane into the protein's binding pocket results in a change in fluorescence intensity and a blue shift in the emission wavelength. nih.gov The rate of this change provides the kinetics of the lipid extraction process. nih.gov
Similarly, the subsequent transfer of the lipid from the protein to an acceptor vesicle can be monitored by the reversal of these spectral changes. This approach allows for the independent characterization of each step in the transport pathway—extraction from a donor membrane, transit within a carrier protein, and release to an acceptor membrane—providing crucial kinetic data for understanding these fundamental biological processes. nih.gov
Q & A
Basic Research Questions
Q. What are the key spectroscopic and structural characteristics of Dansyl-DL-2-aminobutyric acid, and how are they validated?
- Methodological Answer :
- Structural Identification : The compound's molecular formula (C₄H₉NO₂), molecular weight (103.12 g/mol), and IUPAC name can be confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The dansyl group introduces a fluorescent sulfonamide moiety, enabling UV-Vis (λmax ~330–350 nm) and fluorescence detection (λem ~500–550 nm) .
- Validation : Cross-reference spectral data (e.g., ¹H/¹³C NMR, FT-IR) with databases like NIST Chemistry WebBook, ensuring consistency with reported shifts for dansyl derivatives and aminobutyric acid analogs .
Q. How is this compound synthesized, and what purity criteria are critical for research applications?
- Methodological Answer :
- Synthesis : Typically synthesized via reaction of DL-2-aminobutyric acid with dansyl chloride (DNS-Cl) in alkaline aqueous or organic solvents (e.g., acetone/water mixture). Monitor pH (8–9) to optimize sulfonamide bond formation while minimizing hydrolysis of DNS-Cl .
- Purity Assessment : Use reverse-phase HPLC with UV/fluorescence detection. Purity ≥95% is recommended for reproducible results. Validate via TLC (Rf comparison with standards) and elemental analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence quantum yield measurements of this compound across experimental setups?
- Methodological Answer :
- Controlled Variables : Standardize solvent polarity, temperature, and excitation wavelength, as these significantly affect dansyl group fluorescence. For example, polar solvents (e.g., water) may quench fluorescence compared to non-polar media .
- Instrument Calibration : Normalize measurements using reference fluorophores (e.g., quinine sulfate) and account for inner-filter effects. Report excitation/emission slit widths and detector sensitivity settings to enable cross-study comparisons .
- Data Reconciliation : Use statistical tools (e.g., ANOVA) to evaluate inter-lab variability and validate via collaborative trials .
Q. What experimental design considerations are critical for studying the stability of this compound under physiological conditions?
- Methodological Answer :
- Degradation Pathways : Test hydrolytic stability by incubating the compound in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC-MS to identify byproducts (e.g., free dansyl acid or DL-2-aminobutyric acid) .
- Light Sensitivity : Conduct photostability studies under UV/visible light (e.g., ICH Q1B guidelines) to assess dansyl group decomposition. Use amber vials and inert atmospheres (N₂) to minimize photooxidation .
- Statistical Design : Apply a factorial design (e.g., pH × temperature × light exposure) to model stability thresholds and identify critical degradation factors .
Q. How can researchers optimize the derivatization efficiency of this compound for amino acid analysis in complex matrices?
- Methodological Answer :
- Reaction Optimization : Vary DNS-Cl concentration (5–20 mM), reaction time (10–60 min), and temperature (25–50°C). Use response surface methodology (RSM) to maximize yield while minimizing side reactions (e.g., over-derivatization) .
- Matrix Interference : Pre-treat samples (e.g., protein precipitation, solid-phase extraction) to remove competing amines. Validate recovery rates via spike-and-recovery experiments in biological fluids (e.g., plasma, cell lysates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
